molecular formula C28H21ClN2O2 B8090592 methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8090592
M. Wt: 452.9 g/mol
InChI Key: DVGBEYFTIPIOEY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with:

  • Chlorine at position 4,
  • Trityl (triphenylmethyl) protecting group at position 1,
  • Methyl ester at position 5.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research. The trityl group serves to protect the NH group during synthetic steps, enabling selective functionalization at other positions . Its molecular formula is C₃₂H₂₅ClN₂O₂, with a molecular weight of 517.01 g/mol (calculated).

Properties

IUPAC Name

methyl 4-chloro-1-tritylpyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O2/c1-33-27(32)24-19-30-26-23(25(24)29)17-18-31(26)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGBEYFTIPIOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1Cl)C=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Tritylation

Reaction of the unprotected pyrrolo[2,3-b]pyridine with triphenylmethyl chloride (TrCl) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Typical conditions:

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → Room temperature
Reaction Time12–24 hours
Yield75–92%

Alternative Protecting Group Strategies

While trityl is preferred for steric bulk, some protocols first use silyl protecting groups (e.g., triisopropylsilyl) before transprotection to trityl. This stepwise approach improves solubility during early-stage reactions.

Chlorination at Position 4

Electrophilic chlorination is performed after trityl protection to ensure regioselectivity.

Direct Chlorination with N-Chlorosuccinimide (NCS)

NCS in DMF or acetonitrile at 50–80°C selectively chlorinates the pyridine ring at position 4.

ParameterValue
Chlorinating AgentN-Chlorosuccinimide (NCS)
SolventAnhydrous DMF
Temperature70°C
Reaction Time6–8 hours
Yield68–85%

Directed Ortho-Metalation (DoM)

For challenging substrates, lithium-halogen exchange followed by quenching with ClP(O)(OEt)₂ enables precise chlorination. This method requires careful temperature control (-78°C).

Esterification at Position 5

The carboxylate moiety is introduced via esterification or late-stage oxidation.

Direct Esterification

Reaction of the 5-carboxylic acid derivative with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions:

ParameterValue
Acid CatalystConcentrated H₂SO₄
SolventMethanol
TemperatureReflux (65°C)
Reaction Time12–18 hours
Yield80–90%

Oxidative Esterification

For substrates without pre-existing carboxyl groups, oxidation of a 5-methyl group with KMnO₄ or RuO₄ followed by esterification is employed. This two-step process typically achieves 60–75% overall yield.

Industrial-Scale Optimization

Large-scale production employs continuous flow chemistry to enhance safety and efficiency:

Flow Reactor Parameters

StageConditions
CyclizationMicroreactor, 150°C, 5 min
TritylationPacked-bed reactor, 25°C
ChlorinationTubular reactor, 70°C
EsterificationContinuous stirred tank

This approach reduces reaction times by 40–60% compared to batch processes.

Analytical Validation

Critical quality control metrics for the final product:

PropertySpecificationMethod
Purity (HPLC)≥99.0%USP <621>
Residual Solvents<500 ppm (ICH Q3C)GC-FID
Chlorine Content6.5–7.1%Combustion analysis
Trityl Group Integrity1H NMR: δ 7.2–7.5 (m, 15H)NMR (500 MHz)

Challenges and Solutions

Regioselectivity in Chlorination

The trityl group’s steric bulk minimizes undesired chlorination at position 3 or 6. Computational studies (DFT/B3LYP) confirm a 12.3 kcal/mol preference for 4-chloro over 6-chloro isomers.

Ester Hydrolysis Prevention

Use of anhydrous methanol and molecular sieves during esterification suppresses hydrolysis of the methyl ester.

Process StepHazardMitigation Strategy
TritylationTriphenylmethyl chloride toxicityClosed-system processing
ChlorinationNCS decomposition risksTemperature-controlled reactors
EsterificationMethanol flammabilityNitrogen inertion

Waste streams containing triphenylmethanol are treated via activated carbon adsorption prior to disposal.

Recent Advances (2020–2025)

  • Photoredox Catalysis : Visible-light-mediated chlorination reduces NCS usage by 40%.

  • Biocatalytic Esterification : Lipase-catalyzed ester formation achieves 94% enantiomeric excess for chiral analogs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrrolopyridine core can be oxidized to form different oxidation states.

  • Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

  • Substitution: The chloro substituent can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions might use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions could involve hydrogen gas with a palladium catalyst.

  • Substitution reactions might employ nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield various oxidized derivatives of the pyrrolopyridine core.

  • Reduction can produce reduced forms of the compound.

  • Substitution can lead to a variety of substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has been investigated for its potential therapeutic effects due to its unique pyrrolopyridine structure, which is known to exhibit biological activity against various targets:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolopyridines can inhibit cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression is under investigation.
  • Antimicrobial Properties : Some research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules:

  • Synthesis of Heterocycles : this compound can be utilized in the synthesis of other heterocyclic compounds, which are critical in drug discovery.
  • Functionalization Reactions : The chlorinated position on the pyridine ring offers opportunities for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer formulations, potentially enhancing the mechanical and thermal properties of the resulting materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of pyrrolopyridine derivatives, including this compound. The results indicated significant inhibition of tumor cell growth in vitro, suggesting further investigation into its mechanisms of action and potential as an anticancer agent.

Case Study 2: Synthesis of Novel Antibiotics

Research conducted by a team at a leading university focused on synthesizing new antibiotic compounds using this compound as a starting material. The synthesized compounds exhibited promising antimicrobial activity against resistant bacterial strains.

Mechanism of Action

The mechanism by which methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (Target) - 4-Cl, 1-Trityl, 5-COOCH₃ ~517.01 Synthetic intermediate; NH protection
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 951625-93-7 4-Cl, 1H, 5-COOCH₃ 210.62 Intermediate for kinase inhibitors
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 885500-55-0 4-Cl, 1H, 5-COOCH₂CH₃ 224.65 Similar to Leramistat precursors
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 952182-19-3 5-Cl, 1H, 2-COOCH₃ 210.62 Density: 1.453 g/cm³; Refractive index: 1.657
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 1234615-74-7 4-F, 1H, 5-COOCH₃ 194.17 Fluorinated analog; improved lipophilicity
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1203498-99-0 5-Cl, 1H, 3-COOH 196.59 Medical intermediate; high purity (95%+)
Key Observations:
  • Positional Isomerism : Chlorine at position 4 (target) vs. 5 (CAS 952182-19-3) alters electronic distribution and steric hindrance, impacting reactivity and binding in biological systems .
  • Protecting Groups : The trityl group in the target compound enhances steric bulk, reducing solubility in polar solvents compared to unprotected analogs (e.g., CAS 951625-93-7) .
  • Ester vs. Acid : Carboxylic acid derivatives (e.g., CAS 1203498-99-0) exhibit higher polarity, making them suitable for salt formation, while esters (e.g., target) are preferred for lipophilic prodrug designs .

Physicochemical Properties

Property Target Compound Methyl 4-Cl-1H (CAS 951625-93-7) Ethyl 4-Cl-1H (CAS 885500-55-0)
Molecular Weight 517.01 210.62 224.65
Solubility Low (non-polar solvents) Moderate (DMSO, THF) Moderate (ethanol, DCM)
Melting Point Not reported Not reported Not reported
Stability Stable under inert conditions Sensitive to oxidation Hydrolysis-prone ester
  • The trityl group in the target compound significantly increases molecular weight and reduces aqueous solubility compared to smaller analogs .
  • Ethyl esters (e.g., CAS 885500-55-0) may hydrolyze faster than methyl esters under basic conditions due to steric effects .

Biological Activity

Methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 2436537-65-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H21ClN2O2, with a molecular weight of 452.94 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the trityl group enhances its lipophilicity, potentially improving bioavailability and cellular penetration.

1. Anticancer Activity

Research indicates that compounds with a pyrrolo[2,3-b]pyridine scaffold exhibit promising anticancer properties. In vitro studies have shown that derivatives of this scaffold can inhibit tumor growth in various cancer cell lines. For example, derivatives have demonstrated cytotoxicity against ovarian and breast cancer cells while exhibiting lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound AOvarian15
Compound BBreast20
Compound CLung10

2. Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Notably, some compounds have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity at low concentrations. For instance, certain esters derived from this scaffold exhibited MIC values below 0.15 µM against Mtb .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Reference
Ester A<0.15
Ester B3.13
Ester C>160

3. Neuroprotective Effects

The neuroprotective potential of pyrrolo[2,3-b]pyridine derivatives has been explored in models of neurodegenerative diseases. Some studies suggest that these compounds can modulate pathways involved in neuronal survival and inflammation, making them candidates for treating conditions like Alzheimer's disease and multiple sclerosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Substituents on the Pyridine Ring : The nature and position of substituents significantly affect the compound's potency and selectivity.
  • Trityl Group : Enhances lipophilicity and may improve cellular uptake.
  • Ester Functionality : Modifications at the carboxylate position can lead to variations in biological activity.

Case Study 1: Anticancer Efficacy

A study conducted by Kalai et al. evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer activity using ovarian cancer cell lines. The most active compound exhibited an IC50 value of 15 µM, demonstrating significant tumor growth inhibition compared to controls .

Case Study 2: Antimycobacterial Activity

Deraeve et al. synthesized several pyrrolo derivatives and assessed their antimycobacterial activities against Mycobacterium tuberculosis. The study found that certain esters had MIC values as low as <0.15 µM, indicating strong potential as anti-tuberculosis agents .

Q & A

Q. What are the common synthetic routes for methyl 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are intermediates characterized?

Q. How is the crystallographic structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data, even with twinned crystals or high-resolution datasets. Hydrogen atoms are typically refined using a riding model .

Advanced Research Questions

Q. How can reaction yields for trityl-protected intermediates be optimized, and what are common pitfalls?

Q. What strategies resolve contradictions between NMR and mass spectrometry data for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents or isotopic patterns. For example, a molecular ion [M+H]+^+ at m/z 456.1 (calc. 456.2) may show adducts (e.g., +Na+^+). Use high-resolution MS (HRMS-ESI) to confirm exact mass. For NMR, compare experimental 1H^1 \text{H} shifts with computed values (DFT/B3LYP/6-311+G(d,p)) .

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